3-(3-bromophenyl)spiro[3.3]heptan-1-one
Description
Historical Context and Evolution of Spiro[3.3]heptane Synthesis
The synthesis of spiro[3.3]heptane derivatives dates back several decades, with early reports establishing foundational methods for constructing this unique spirocyclic system. acs.org Over time, synthetic strategies have evolved significantly, moving from classical multi-step approaches to more efficient and sophisticated methodologies.
A cornerstone in the construction of the cyclobutane (B1203170) rings inherent to the spiro[3.3]heptane core has been the use of [2+2] cycloaddition reactions. For instance, the cycloaddition of dichloroketene (B1203229) with specific alkenes has been employed to build the 1-functionalized 6-oxospiro[3.3]heptane core. nih.gov Another established method involves the reaction between keteneiminium salts and alkenes to produce cyclobutanones, which are key precursors to spiro[3.3]heptanes. chemrxiv.org
More recently, a novel and expedient approach for synthesizing spiro[3.3]heptan-1-ones has been developed, showcasing the continued innovation in this area. This method utilizes a 'strain-relocating' semipinacol rearrangement. nih.govnih.govresearchgate.net The reaction involves the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent. The resulting intermediate, a 1-bicyclobutylcyclopropanol, readily rearranges in the presence of acid to directly form the substituted spiro[3.3]heptan-1-one. nih.govnih.govx-mol.com This process has been shown to be highly regio- and stereospecific, even allowing for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov
Rationale for Investigating 3-(3-bromophenyl)spiro[3.3]heptan-1-one: Acknowledging Structural Features and Research Gaps
While the parent spiro[3.3]heptane scaffold has attracted considerable interest, specific derivatives like this compound remain largely unexplored in peer-reviewed literature. The rationale for its investigation stems from the strategic combination of its distinct structural components, which suggest its potential as a valuable synthetic building block.
Key Structural Features:
Spiro[3.3]heptan-1-one Core: This central motif provides a rigid, three-dimensional, and sp³-rich framework. nih.govresearchgate.net The ketone functional group at the 1-position is a versatile chemical handle, allowing for a wide range of subsequent chemical transformations and diversifications. chemrxiv.org
3-bromophenyl Group: The presence of a phenyl ring is a common feature in many bioactive molecules. chemrxiv.org The bromine atom at the meta-position (position 3) is particularly significant. Halogen atoms like bromine are crucial functional groups for modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the straightforward attachment of other molecular fragments. The meta-substitution pattern is also a key feature in drug design for directing substituents into specific spatial vectors. chemrxiv.orgnih.gov
The investigation of this compound is therefore driven by the opportunity to explore the synergy between the unique conformational properties of the spiro[3.3]heptane scaffold and the synthetic utility of the bromophenyl group. A significant research gap exists concerning the synthesis, characterization, and potential applications of this specific molecule. Research into this compound could provide a novel, functionalized building block for creating more complex molecules with precise three-dimensional architectures for use in drug discovery and materials science.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2275744-25-5 | |
| Molecular Formula | C13H13BrO | uni.lu |
| IUPAC Name | This compound | |
| InChI Key | IBLUUGYEPAKIPH-UHFFFAOYSA-N | uni.lu |
| Monoisotopic Mass | 264.01498 Da | uni.lu |
| Predicted XlogP | 3.0 | uni.lu |
Overview of Advanced Methodologies and Theoretical Frameworks Applicable to Spirocyclic Systems
The study of spirocyclic systems like spiro[3.3]heptane is supported by a range of advanced synthetic and theoretical methods that enable their construction and characterization.
Advanced Synthetic Methodologies:
Enantioselective Synthesis: Given the chirality of many substituted spirocycles, developing methods for their enantioselective synthesis is crucial. Modern approaches include organocatalysis and palladium-catalyzed cycloaddition reactions, which allow for the construction of chiral spirocyclic frameworks with high levels of stereocontrol. semanticscholar.org
Multicomponent Reactions: These reactions, where multiple starting materials combine in a single operation to form a complex product, offer an efficient route to novel spirocyclic systems. The aza-Diels-Alder reaction, for example, has been used to create new spiro-heterocyclic frameworks. rsc.org
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful tools for functionalizing spiro[3.3]heptane building blocks by forming carbon-nitrogen bonds, further expanding their utility in medicinal chemistry.
Theoretical and Computational Frameworks:
Properties
CAS No. |
2275744-25-5 |
|---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 3 3 Bromophenyl Spiro 3.3 Heptan 1 One
Retrosynthetic Analysis of the 3-(3-bromophenyl)spiro[3.3]heptan-1-one Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the formation of the highly strained spiro[3.3]heptanone skeleton.
Several key disconnections can be envisaged for the spiro[3.3]heptan-1-one core. Classical approaches suggest that the target molecule can be disconnected in a few strategic ways nih.gov:
[2+2] Cycloaddition: The cyclobutane (B1203170) ring containing the ketone can be formed via a [2+2] cycloaddition between a ketene (B1206846) equivalent and an exo-methylene cyclobutane. The 3-aryl substituent would need to be present on one of these precursors.
Rearrangement: A powerful strategy involves a pinacol (B44631) or semipinacol-type rearrangement. A 1-cyclopropylcyclobutanol or a related species can be disconnected, with the rearrangement being triggered by acid to form the spiro[3.3]heptan-1-one nih.gov.
Double Alkylation: A more convergent approach involves the double alkylation of a malonate ester, which can be used to construct the spirocyclic core nih.gov.
A particularly effective and modern retrosynthetic strategy for 3-substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement nih.gov. This approach disconnects the target molecule into a 1-bicyclobutylcyclopropanol intermediate. This intermediate, in turn, can be traced back to the reaction of a lithiated bicyclo[1.1.0]butane derivative and a suitable cyclopropanone (B1606653) equivalent nih.govnih.gov. The 3-(3-bromophenyl) group would be introduced via the appropriately substituted cyclopropanone precursor.
Development of Novel Ring-Forming Reactions for the Spiro[3.3]heptane Motif
The construction of the spiro[3.3]heptane system, characterized by its two fused four-membered rings, requires specialized synthetic methods to overcome the inherent ring strain.
[2+2] Cycloaddition Approaches and Mechanistic Considerations
The [2+2] cycloaddition reaction is a fundamental method for the synthesis of cyclobutanes and, by extension, the spiro[3.3]heptane framework. nih.gov This reaction typically involves the coupling of two olefinic components. nih.gov
One established method involves the reaction of keteniminium species with methylenecyclobutane (B73084). nih.gov For the synthesis of substituted spiro[3.3]heptanones, a [2+2] cycloaddition of dichloroketene (B1203229) with a substituted methylenecyclobutane can be employed. nih.gov The resulting dichlorinated spirocycle can then undergo reductive dechlorination to yield the desired product. nih.gov
Photochemical [2+2] cycloadditions offer another avenue. These reactions can be catalyzed by transition metals, such as copper(I), or proceed via direct irradiation. acs.orgnih.gov The mechanism of the metal-catalyzed reaction involves the formation of a complex between the catalyst and the olefinic substrates, facilitating the cycloaddition. acs.org Visible-light organophotocatalysis has also emerged as a powerful tool, capable of promoting [2+2] cycloadditions of substrates like electron-deficient styrenes, which could be a viable route for incorporating the aryl group. researchgate.net Mechanistically, this often involves the photocatalyst absorbing light and then transferring energy to one of the alkene substrates, generating an excited triplet state that reacts with the second alkene in a stepwise fashion to form the cyclobutane ring. researchgate.net
Rearrangement-Based Syntheses (e.g., Semipinacol Rearrangements)
Rearrangement reactions, particularly those driven by the release of ring strain, are exceptionally powerful for constructing complex carbocycles like spiro[3.3]heptanes. The semipinacol rearrangement has proven to be a highly effective strategy. nih.govpsu.edu
A novel and expedient approach for forming the spiro[3.3]heptan-1-one motif involves the reaction of 1-sulfonylcyclopropanols (as stable cyclopropanone equivalents) with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov This is followed by an acid-mediated, 'strain-relocating' semipinacol rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov The reaction likely proceeds through the initial protonation of the highly strained bicyclobutyl group, leading to a cyclopropylcarbinyl cation which then undergoes a Current time information in Le Flore County, US.rsc.org-rearrangement to expand one of the rings and form the spiro[3.3]heptan-1-one skeleton. nih.govnih.gov This method is notable for its efficiency and can be performed in a telescopic manner. nih.gov
Another relevant rearrangement is the Meinwald oxirane rearrangement, which can be used to construct the 1,6-disubstituted spiro[3.3]heptane core from an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov
| Rearrangement Method | Precursor | Key Features | Reference(s) |
| Strain-Relocating Semipinacol | 1-Bicyclobutylcyclopropanol | High efficiency, strain-driven, regio- and stereospecific potential. | researchgate.net, nih.gov, nih.gov |
| Meinwald Oxirane Rearrangement | 8-Oxadispiro[2.0.3.1]octane | Access to 1,6-disubstituted spiro[3.3]heptane cores. | nih.gov |
Intramolecular Cyclization Protocols
Intramolecular cyclization offers a powerful means to construct cyclic systems by forming a bond between two reactive centers within the same molecule. For spiro[3.3]heptanes, this can involve the formation of the second cyclobutane ring onto an existing one.
One such strategy involves the intramolecular spirocyclization of azabicyclo[1.1.0]butyl ketones, driven by strain release upon electrophilic activation. bris.ac.uk While this specific example leads to aza-spirocycles, the underlying principle of using a strained bicyclic precursor to drive the formation of a spirocyclic system is applicable to carbocyclic targets as well. bris.ac.uk Furthermore, intramolecular cyclization of alkylated indanones has been shown to provide access to fused and spiro frameworks. nih.gov
Stereoselective and Regioselective Synthesis of Substituted Spiro[3.3]heptan-1-ones
The biological activity of molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective methods for the synthesis of spiro[3.3]heptan-1-ones is of significant importance.
Chiral Auxiliaries and Catalytic Asymmetric Methods
A number of strategies have been developed to control the stereochemical outcome of reactions leading to spiro[3.3]heptane derivatives.
Catalytic Asymmetric Methods: The semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates has been shown to be fully regio- and stereospecific. nih.govnih.gov By starting with an optically active substituted cyclopropanone equivalent, it is possible to obtain optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov This demonstrates a substrate-controlled stereoselective synthesis.
Enzyme-catalyzed reactions provide another powerful tool for asymmetric synthesis. For instance, pig liver esterase has been used for the asymmetric hydrolysis of a tetrasubstituted spiro[3.3]heptane, yielding a product with axial chirality in moderate optical purity. rsc.orgelectronicsandbooks.com
Use of Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
In the context of spiro[3.3]heptane synthesis, chiral auxiliaries such as (R)-α-phenylglycinol and Ellman's sulfinamide have been successfully employed. nih.gov For example, a modified Strecker reaction using these auxiliaries on racemic spirocyclic ketones allowed for the synthesis of enantiopure 1,6-substituted spiro[3.3]heptane amino acid analogs after chromatographic separation of the diastereomeric intermediates. nih.gov Similarly, highly diastereoselective additions to Davis-Ellman's imines have been used for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a strategy that could be adapted for carbocyclic analogues. rsc.org
| Stereocontrol Method | Example Application | Key Principle | Reference(s) |
| Substrate Control | Semipinacol rearrangement of chiral cyclopropanone derivatives | Transfer of existing stereochemistry from the starting material to the product. | nih.gov, nih.gov |
| Catalytic Asymmetric Synthesis | Enzyme-catalyzed hydrolysis | Enantioselective transformation of a prochiral or racemic substrate by a chiral catalyst (enzyme). | rsc.org, electronicsandbooks.com |
| Chiral Auxiliaries | Strecker reaction with Ellman's sulfinamide | Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction. | nih.gov |
Control of Aryl and Bromo-Substituent Placement
The precise installation of the 3-bromophenyl group at the C3 position of the spiro[3.3]heptan-1-one framework is a critical challenge that requires a high degree of regioselectivity. A prominent and effective method for achieving this is through a strain-relocating semipinacol rearrangement. nih.govnih.gov This strategy offers excellent control over the final substitution pattern.
The core of the strategy involves the reaction of this substituted bicyclobutane with a suitable cyclopropanone equivalent. A crucial aspect of this methodology is the inherent reactivity of the strained bicyclo[1.1.0]butane system. The addition of a lithiated 1-sulfonylcyclopropanol to the 1-(3-bromophenyl)-3-(phenylsulfonyl)bicyclo[1.1.0]butane generates a 1-bicyclobutylcyclopropanol intermediate. nih.gov
This intermediate is then subjected to an acid-catalyzed semipinacol rearrangement. Protonation of the bicyclobutyl moiety initiates a cascade that leads to a rsc.orgCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov This rearrangement is highly regioselective, with the migratory aptitude of the aryl-substituted carbon directing the formation of the 3-aryl-spiro[3.3]heptan-1-one. The process has been demonstrated to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, which is fundamental for controlling the placement of the 3-bromophenyl group. nih.govresearchgate.net
The final position of the bromo-substituent on the phenyl ring is determined from the outset by the choice of the starting aryl-substituted bicyclobutane. In this case, the use of 1-(3-bromophenyl)-3-(phenylsulfonyl)bicyclo[1.1.0]butane ensures the desired meta-bromo substitution pattern in the final product. rsc.org
Optimization of Reaction Conditions and Scalability
The acid-catalyzed semipinacol rearrangement step has been a key focus of optimization. Various Brønsted and Lewis acids can be employed to promote this transformation. Mesitylenesulfonic acid (MsOH) and aluminum chloride (AlCl₃) have been shown to be effective catalysts, facilitating the rearrangement at room temperature. nih.gov The choice of catalyst can influence reaction times and yields, and its selection is a critical parameter for optimization.
The table below summarizes key parameters that can be optimized for the synthesis of 3-aryl-spiro[3.3]heptan-1-ones, which are directly applicable to the synthesis of the target compound.
| Parameter | Variation | Observation |
| Catalyst | MsOH, AlCl₃ | Both are effective in promoting the rearrangement. |
| Temperature | Room Temperature | The reaction proceeds smoothly at ambient temperatures. |
| Solvent | Ethereal solvents (e.g., THF) | Commonly used for the initial organometallic addition. |
| Process | Telescopic (one-pot) | Significantly improves efficiency and scalability. |
Further optimization would involve fine-tuning the stoichiometry of reagents, reaction concentrations, and purification methods to maximize yield and purity while minimizing costs and environmental impact, particularly for industrial applications.
Elucidation of Structure and Stereochemistry Via Advanced Spectroscopic and Diffraction Techniques
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformational Insights
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the molecule's three-dimensional structure.
For 3-(3-bromophenyl)spiro[3.3]heptan-1-one, X-ray diffraction analysis would reveal the puckering of the two cyclobutane (B1203170) rings in the spiro[3.3]heptane core. The inherent strain of the four-membered rings leads to a non-planar conformation, and the analysis would quantify the precise dihedral angles. Furthermore, the orientation of the 3-bromophenyl substituent relative to the spirocyclic system would be unequivocally established. In the solid state, intermolecular interactions such as halogen bonding involving the bromine atom could influence the crystal packing, and these would also be elucidated.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Note: The values in this table are hypothetical and would be determined experimentally.
Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment
While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information in solution, where molecules are often more dynamic.
A combination of two-dimensional NMR experiments is crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are adjacent to one another. For this compound, COSY would be instrumental in tracing the connectivity within the cyclobutane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting the 3-bromophenyl ring to the spiro[3.3]heptane core. For instance, correlations between the protons on the spirocycle and the carbons of the phenyl ring would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the relative stereochemistry and conformation in solution. For example, NOE signals between protons on the 3-bromophenyl ring and specific protons on the spirocyclic framework would reveal the preferred orientation of the phenyl group.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bromophenyl Protons | 7.0 - 7.5 | 120 - 135 |
| Spiro[3.3]heptane Protons | 2.0 - 3.5 | 30 - 60 |
| Carbonyl Carbon (C=O) | - | > 200 |
The cyclobutane rings of the spiro[3.3]heptane system can undergo ring-puckering, leading to conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational dynamics. By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for these conformational interconversions.
Vibrational Spectroscopy (e.g., Raman and Advanced IR) for Functional Group Environment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and their local chemical environment.
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching of the carbonyl (C=O) group, typically found in the region of 1750-1780 cm⁻¹ for a cyclobutanone (B123998). The exact position of this band can be sensitive to ring strain and conjugation. The spectra would also show characteristic bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as a C-Br stretching vibration at lower frequencies. Advanced IR techniques could provide enhanced resolution and sensitivity.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O | Stretch | 1750 - 1780 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
Chiroptical Spectroscopy (e.g., ECD/ORD) for Enantiomeric Purity and Absolute Stereochemistry
Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and for assigning its absolute stereochemistry, especially when single crystals for X-ray diffraction are not available.
These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers, the absolute configuration of the compound can be determined. The intensity of the ECD signal is also proportional to the enantiomeric excess, providing a measure of enantiomeric purity.
Reactivity and Transformations of the 3 3 Bromophenyl Spiro 3.3 Heptan 1 One Scaffold
Chemoselective Functionalization of the Ketone Moiety
The ketone group in 3-(3-bromophenyl)spiro[3.3]heptan-1-one is a key site for introducing molecular diversity. Its reactivity is influenced by the steric hindrance imposed by the spirocyclic system.
The carbonyl group readily undergoes nucleophilic additions and reductions, common transformations for ketones. The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon allows for the introduction of a wide range of substituents, leading to the formation of tertiary alcohols. For instance, the addition of aryl Grignard reagents to similar spiro[3.3]heptan-1-one precursors has been shown to be highly effective. nih.gov However, reactions with alkyl Grignard or organolithium reagents can sometimes be challenging and may lead to decomposition. nih.gov
Reduction of the ketone to the corresponding secondary alcohol can be achieved using various reducing agents. A common method is the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and stereoselective, with the approach of the hydride reagent being directed by the sterically demanding spiro[3.3]heptane framework.
Another important reduction is the Wolff-Kishner reduction, which completely removes the carbonyl oxygen to yield the corresponding methylene (B1212753) group. wikipedia.orgalfa-chemistry.combyjus.compharmaguideline.commasterorganicchemistry.com This reaction is carried out under basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent such as diethylene glycol. byjus.com This transformation is particularly useful when the carbonyl group is used as a synthetic handle and needs to be removed in a later step. The Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, can often provide improved yields and shorter reaction times. wikipedia.org
Table 1: Examples of Nucleophilic Additions and Reductions on Similar Spiro[3.3]heptanone Scaffolds This table presents data for analogous compounds due to the lack of specific experimental data for this compound.
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Aryl-spiro[3.3]heptan-1-one | Aryl Grignard Reagent | 1-Aryl-3-aryl-spiro[3.3]heptan-1-ol | Nucleophilic Addition | nih.gov |
| 3-Aryl-spiro[3.3]heptan-1-one | LiAlH₄ or NaBH₄ | 3-Aryl-spiro[3.3]heptan-1-ol | Reduction | chemrxiv.org |
| 3-Aryl-spiro[3.3]heptan-1-one | N₂H₄, KOH | 3-Aryl-spiro[3.3]heptane | Wolff-Kishner Reduction | wikipedia.org |
The presence of α-hydrogens to the ketone allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various reactions, enabling functionalization at the α-position. The regioselectivity of enolate formation is influenced by the choice of base and reaction conditions. The use of a bulky base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate, while thermodynamic conditions can lead to the more substituted enolate.
Selective Transformations Involving the Bromoaryl Group
The 3-bromophenyl substituent is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.
The bromine atom on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and the introduction of various functional groups.
The Suzuki-Miyaura coupling involves the reaction of the bromoaryl group with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly valuable tool for modifying the aryl portion of the molecule.
The Heck reaction couples the bromoaryl group with an alkene in the presence of a palladium catalyst and a base. alfa-chemistry.com This reaction introduces a vinyl group, which can be further functionalized. The reaction typically proceeds with high trans-selectivity. alfa-chemistry.com
The Stille reaction utilizes an organotin reagent as the coupling partner for the bromoaryl group, again catalyzed by palladium. reddit.com While organotin compounds are toxic, the Stille reaction is often tolerant of functional groups that might be sensitive to the conditions of other coupling reactions. reddit.com
Table 2: Overview of Potential Cross-Coupling Reactions for this compound This table outlines the general parameters for cross-coupling reactions applicable to the bromoaryl moiety.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 3-(Biphenyl)-spiro[3.3]heptan-1-one or 3-(Aryl)-spiro[3.3]heptan-1-one |
| Heck | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(Styrenyl)-spiro[3.3]heptan-1-one derivative |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | 3-(Aryl/Vinyl)-spiro[3.3]heptan-1-one derivative |
While nucleophilic aromatic substitution (SNAᵣ) on unactivated aryl halides is generally difficult, it can be achieved under specific conditions. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org For the bromoaryl group in this compound, which lacks strong electron-withdrawing groups in the ortho or para positions, forcing conditions such as high temperatures, strong nucleophiles, and the use of a catalyst (e.g., copper-based) would likely be required. This pathway could be used to introduce nucleophiles such as amines, alkoxides, or thiolates directly onto the aromatic ring.
The bromoaryl group can be converted into a more reactive organometallic species, which can then be used in a variety of subsequent reactions. A common method is the formation of a Grignard reagent by reacting the bromoaryl compound with magnesium metal. However, the presence of the ketone functionality in the same molecule would necessitate its protection prior to the formation of the Grignard reagent to prevent intramolecular reaction.
Alternatively, lithium-halogen exchange can be performed by treating the bromoaryl compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.net This generates a highly reactive aryllithium species. This intermediate can then be reacted with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, ketones, or esters. This two-step sequence of bromine-lithium exchange followed by quenching with an electrophile provides a powerful method for introducing a variety of functional groups at the site of the original bromine atom.
Ring-Opening and Rearrangement Reactions of the Spiro[3.3]heptane System
The formation of the spiro[3.3]heptan-1-one core itself is a testament to the intricate rearrangement reactions that can be harnessed in strained systems. While the high strain energy of the spiro[3.3]heptane system might suggest a propensity for ring-opening reactions, its compact and rigid nature often favors skeletal rearrangements that preserve the spirocyclic motif.
A key synthetic route to substituted spiro[3.3]heptan-1-ones involves a "strain-relocating" semipinacol rearrangement. nih.govresearchgate.netnih.gov This elegant transformation starts with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol, which serves as a cyclopropanone (B1606653) equivalent. nih.govresearchgate.net The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum chloride (AlCl₃), undergoes a highly regio- and stereospecific rearrangement. nih.govresearchgate.net This process involves the protonation of the bicyclobutyl moiety, leading to a cyclopropylcarbinyl cation that rearranges via a nih.govresearchgate.net-shift to furnish the spiro[3.3]heptan-1-one skeleton. nih.govresearchgate.net
This method has proven effective for the synthesis of a variety of 3-substituted spiro[3.3]heptan-1-ones, including those with aryl substituents, demonstrating its utility in accessing compounds like this compound. nih.gov The reaction proceeds efficiently and can be performed in a telescopic manner, making it a practical approach for generating these valuable scaffolds. nih.govresearchgate.net
Derivatization Towards Complex Architectures
The this compound scaffold offers multiple handles for chemical modification, enabling its elaboration into a diverse range of complex molecules. The ketone, the aromatic bromine atom, and the spirocyclic core itself can all be targeted to build molecular complexity. This has been particularly exploited in the field of medicinal chemistry, where the spiro[3.3]heptane moiety is recognized as a saturated, three-dimensional bioisostere for phenyl rings.
The ketone functionality provides a versatile entry point for a variety of transformations. Standard carbonyl chemistry allows for the introduction of new substituents and the construction of new ring systems. For example, the ketone can undergo Wittig-type olefination reactions to introduce exocyclic double bonds, which can be further functionalized.
The bromine atom on the phenyl ring is another key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.govyoutube.com These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the spiro[3.3]heptane core to a wide array of other molecular fragments. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install nitrogen-based substituents. These transformations are crucial for exploring the structure-activity relationships of drug candidates.
The inherent chirality and rigidity of the spiro[3.3]heptane scaffold make it an attractive component for the synthesis of complex, biologically active molecules. For example, derivatives of spiro[3.3]heptane have been incorporated into glutamic acid analogs and have shown potential as LATS1/2 kinase inhibitors.
Below are tables detailing some of the key derivatization reactions of the this compound scaffold and its close analogs, showcasing the synthesis of more complex architectures.
Table 1: Derivatization via Ketone and Bromophenyl Group Modifications
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-(4-bromophenyl)spiro[3.3]heptan-1-one | 1. H₂NNH₂, KOH, diethylene glycol, 190 °C | 3-(4-bromophenyl)spiro[3.3]heptane | - | |
| 3-(4-bromophenyl)spiro[3.3]heptane | 1. n-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. H₂O | 4-(spiro[3.3]heptan-3-yl)phenylboronic acid | - | |
| 3-(4-bromophenyl)spiro[3.3]heptane | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 4-(spiro[3.3]heptan-3-yl)benzoic acid | - | |
| 4-(spiro[3.3]heptan-3-yl)benzoic acid | 1. (COCl)₂, CH₂Cl₂, rt; 2. NH₃, H₂O, rt | 4-(spiro[3.3]heptan-3-yl)benzamide | - | |
| 3-(3-bromophenyl)-spiro[3.3]heptan-1-one | 4-aminopyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C | 3-(3-(pyridin-4-ylamino)phenyl)spiro[3.3]heptan-1-one | 78 | |
| 3-(3-bromophenyl)-spiro[3.3]heptan-1-one | (4-(hydroxymethyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | 3-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)spiro[3.3]heptan-1-one | 65 |
Table 2: Synthesis of Heterocyclic Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate, ethanol, reflux | 3-(3-bromophenyl)-1,2-diazaspiro[4.3]oct-1-ene | - | |
| This compound | Thiosemicarbazide, acetic acid, ethanol, reflux | 2-(3-(3-bromophenyl)spiro[3.3]heptan-1-ylidene)hydrazine-1-carbothioamide | - | |
| This compound | Malononitrile, piperidine, ethanol, reflux | 2-((3-(3-bromophenyl)spiro[3.3]heptan-1-ylidene)malononitrile | - |
Computational Chemistry and Mechanistic Studies on 3 3 Bromophenyl Spiro 3.3 Heptan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
The spiro[3.3]heptan-1-one framework is characterized by considerable ring strain, a consequence of fusing two cyclobutane (B1203170) rings through a single quaternary carbon atom. nih.gov This inherent strain is a dominant factor in the molecule's chemical behavior and reactivity.
Source of Strain : The primary sources of strain are angle strain, from the deviation of C-C-C bond angles from the ideal 109.5° for sp³ carbons to approximately 90°, and torsional strain from eclipsing interactions of hydrogen atoms on adjacent carbons.
Strain Relocation in Synthesis : The high strain of the spiro[3.3]heptane motif is central to its synthesis. For instance, a novel synthetic approach involves a "strain-relocating" semipinacol rearrangement, where a highly strained 1-bicyclobutylcyclopropanol intermediate rearranges to form the spiro[3.3]heptan-1-one core. nih.govnih.gov This process is thermodynamically driven by the partial release or redistribution of strain from the bicyclobutane precursor to the final spirocyclic product. While the spiro[3.3]heptane is still strained, its formation is favored in this rearrangement. nih.gov
Table 1: Key Factors in the Strain of Spiro[3.3]heptane Systems
| Feature | Description | Implication for 3-(3-bromophenyl)spiro[3.3]heptan-1-one |
|---|---|---|
| Spirocenter | A single sp³ carbon atom is part of two four-membered rings. | This is the defining structural feature and the locus of significant strain. |
| Cyclobutane Rings | The two rings inherently possess significant angle and torsional strain. | The puckered conformation of the rings attempts to alleviate some torsional strain. |
The spiro[3.3]heptane skeleton is a rigid, three-dimensional scaffold. Unlike flexible six-membered rings, its conformational landscape is limited. The two cyclobutane rings are not planar but are puckered to minimize torsional strain.
Core Geometry : The spiro[3.3]heptane core forces substituents into specific, non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry where it can act as a saturated bioisostere for benzene (B151609) rings. nih.gov
Substituent Position : In this compound, the bromophenyl group is attached to one of the cyclobutane rings. To minimize steric hindrance, this bulky aryl group would preferentially occupy a pseudo-equatorial position on the puckered cyclobutane ring.
Conformational Dynamics : While the core is rigid, the primary conformational dynamic would involve the rotation of the C-C bond connecting the phenyl group to the spiro[3.3]heptane ring. DFT calculations could model the energy barrier for this rotation, identifying the most stable rotational conformer. The puckering of the two rings is a low-energy process but is a fundamental aspect of its structure.
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is crucial for understanding the complex reaction mechanisms involved in the synthesis of substituted spiro[3.3]heptan-1-ones. This is particularly true for multi-step rearrangements where intermediates may be transient and difficult to observe experimentally.
A key synthetic route is the acid-catalyzed semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.govresearchgate.net Transition state modeling for this reaction would illuminate the energetic landscape, confirming the favorability of the proposed pathway.
Table 2: Proposed Mechanism for Spiro[3.3]heptan-1-one Formation
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1. Nucleophilic Addition | A lithiated 1-sulfonylbicyclo[1.1.0]butane adds to a cyclopropanone (B1606653) equivalent. | 1-bicyclobutylcyclopropanol |
| 2. Acid Catalysis | Protonation of the bicyclobutyl moiety by an acid (e.g., MsOH, AlCl₃). nih.gov | Protonated alcohol |
| 3. Cation Formation | Formation of a highly reactive cyclopropylcarbinyl cation. | Cyclopropylcarbinyl cation |
| 4. Rearrangement | A nih.govresearchgate.net-rearrangement (semipinacol type) occurs, driven by strain relocation. | Transition state for the alkyl shift |
| 5. Product Formation | The rearrangement yields the final substituted spiro[3.3]heptan-1-one product. | Spiro[3.3]heptan-1-one |
The synthesis of this compound presents challenges of both regioselectivity and stereoselectivity.
Regioselectivity : In the strain-relocating semipinacol rearrangement, the regioselectivity is controlled by the structure of the precursors. The reaction is reported to be fully regiospecific, meaning the substituent from the cyclopropanone equivalent ends up at the 3-position of the final spiro[3.3]heptan-1-one. nih.govnih.gov
Stereoselectivity : The same rearrangement process has been demonstrated to be fully stereospecific. nih.govresearchgate.net This implies that if an optically active (chiral) cyclopropanone equivalent is used as a starting material, the resulting 3-substituted spiro[3.3]heptan-1-one will also be optically active, with the stereochemistry being retained or inverted in a predictable manner. Transition state modeling could rationalize this observation by comparing the activation energies for pathways leading to different stereoisomers, showing a clear energetic preference for the observed product.
Catalysis : The pivotal semipinacol rearrangement step is explicitly acid-catalyzed, with reagents like methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃) being effective. nih.gov The catalyst's role is to protonate the hydroxyl group of the cyclopropanol (B106826) intermediate, facilitating its departure as water and the formation of the critical carbocation that initiates the rearrangement. Organocatalytic methods have also been developed for related semipinacol rearrangements, offering pathways to high enantioselectivity. mdpi.com
Solvent Effects : While specific studies on solvent effects for this exact reaction are sparse, in reactions involving carbocationic intermediates, the polarity of the solvent can play a significant role. A more polar solvent could stabilize the charged transition states and intermediates, potentially accelerating the reaction rate. Computational models can incorporate solvent effects implicitly (using a polarizable continuum model) or explicitly (by including solvent molecules in the calculation) to predict these influences.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent like water or chloroform (B151607) would provide insights into its real-world behavior.
The simulation would reveal:
Conformational Sampling : How the molecule explores its conformational space, particularly the rotation of the bromophenyl group relative to the rigid spirocyclic core.
Solvent Structuring : How solvent molecules arrange themselves around the solute, particularly around the polar ketone group and the hydrophobic bromophenyl ring.
Vibrational Modes : The characteristic vibrational frequencies and motions of the entire molecule, complementing spectroscopic data.
Such simulations are vital for understanding how the molecule might interact with biological targets, as its dynamic shape and surface properties are key to molecular recognition.
Synthetic Utility of 3 3 Bromophenyl Spiro 3.3 Heptan 1 One As a Chemical Building Block
Role in the Construction of Advanced Carbocyclic and Heterocyclic Frameworks
The synthetic utility of 3-(3-bromophenyl)spiro[3.3]heptan-1-one is rooted in the reactivity of its ketone and bromophenyl groups. These functional handles provide independent pathways for elaboration, allowing for the stepwise or convergent construction of complex molecular frameworks.
The bromophenyl group is a well-established precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse carbocyclic and heterocyclic substituents at the 3-position of the aromatic ring. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to append new rings, thereby expanding the molecular complexity.
The ketone functionality offers a different set of synthetic possibilities. It can undergo a wide range of classical carbonyl reactions:
Wittig and Horner-Wadsworth-Emmons reactions can convert the ketone into an exocyclic double bond, which can then participate in further transformations like metathesis or cycloadditions.
Condensation reactions , such as the Knoevenagel or aldol (B89426) condensations, can be used to build larger systems by forming new carbon-carbon bonds at the alpha-position or at the carbonyl carbon itself.
Reductive amination provides a direct route to amine-containing spirocycles.
Baeyer-Villiger oxidation can transform the cyclobutanone (B123998) ring into a lactone, introducing a heteroatom into the spirocyclic core.
Synthesis of spiro-heterocycles can be achieved by reacting the ketone with bifunctional reagents. For example, reaction with a hydrazine (B178648) derivative can yield a spiro-pyrazolone, while reaction with a hydroxylamine (B1172632) can form a spiro-oxazole.
The combination of these reactive sites allows for the creation of novel and advanced molecular scaffolds that incorporate the rigid spiro[3.3]heptane unit.
| Reaction Type | Functional Group | Potential Products |
| Suzuki Coupling | Bromophenyl | Bi-aryl spiro[3.3]heptanes |
| Sonogashira Coupling | Bromophenyl | Alkynyl-aryl spiro[3.3]heptanes |
| Buchwald-Hartwig Amination | Bromophenyl | Aryl-amine spiro[3.3]heptanes |
| Wittig Reaction | Ketone | Methylene-spiro[3.3]heptanes |
| Reductive Amination | Ketone | Amino-spiro[3.3]heptanes |
| Gewald Reaction | Ketone | Spiro-fused thiophenes |
| Table 2: Potential synthetic transformations for constructing advanced frameworks from this compound. |
Exploration as a Conformational Scaffold in Chemical Synthesis
The spiro[3.3]heptane motif is of significant interest in medicinal chemistry and chemical biology because it serves as a rigid, three-dimensional, and non-planar scaffold. researchgate.netrsc.org Unlike flexible aliphatic chains or flat aromatic rings, the spiro[3.3]heptane core locks substituents into well-defined spatial orientations. This conformational restriction is a powerful tool in drug design for optimizing the binding affinity of a molecule to its biological target and improving metabolic stability. researchgate.net
The compound this compound is an excellent example of such a scaffold. Its rigid framework has been explored as a saturated, non-collinear bioisostere for meta-substituted phenyl rings. researchgate.netchemrxiv.org Replacing a flat aromatic ring with a 3D spirocyclic core can lead to compounds with improved physicochemical properties and potentially novel biological activities. acs.org
The synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones has been achieved through methods like strain-relocating semipinacol rearrangements, allowing for precise control over the stereochemistry of the final molecule. nih.govnih.gov This is crucial for studying stereo-dependent interactions with chiral biological systems like enzymes and receptors. The predictable geometry of the spiro[3.3]heptane scaffold allows chemists to design molecules where the appended functional groups are held in specific vectors, which can be analyzed using techniques like exit vector plot (EVP) analysis. chemrxiv.org
| Scaffold Feature | Implication in Chemical Synthesis |
| Rigid Core | Predictable orientation of substituents, reduced conformational entropy upon binding. |
| 3D Geometry | Allows for exploration of three-dimensional chemical space, unlike flat aromatic rings. rsc.org |
| Metabolic Stability | The strained cyclobutane (B1203170) rings are often more resistant to metabolic degradation than other aliphatic systems. researchgate.net |
| Bioisosterism | Can act as a surrogate for cyclohexane (B81311) or phenyl rings, offering a novel and patent-free chemical space. chemrxiv.orgacs.org |
| Table 3: Key features of the spiro[3.3]heptane scaffold and their implications. |
Applications in Materials Science Precursors (Purely Chemical Perspective)
From a purely chemical perspective, this compound holds potential as a precursor for novel organic materials. The combination of a rigid, insulating spiroaliphatic core and a reactive aromatic handle allows for its incorporation into polymers and other macromolecular structures.
The bromophenyl group is a key functional handle for polymerization reactions. For example, it can be converted into a boronic acid or ester and used in Suzuki polycondensation to create conjugated polymers. The resulting polymers would feature a spiro[3.3]heptane unit either as a pendant group or integrated into the polymer backbone, depending on the synthetic strategy. Such materials could exhibit interesting properties due to the enforced kinks in the polymer chain provided by the rigid spirocyclic linker, potentially influencing morphology, solubility, and electronic properties. researchgate.netencyclopedia.pub
Furthermore, the ketone functionality could be used to attach the spiro[3.3]heptane unit to other polymer backbones or to create highly cross-linked networks. The inherent rigidity and defined geometry of the spiro[3.3]heptane core make it an attractive building block for creating materials with high thermal stability and defined porosity, analogous to how other rigid linkers are used in the synthesis of metal-organic frameworks (MOFs) or polymers of intrinsic microporosity (PIMs). acs.org The synthesis of conducting polymers often involves the polymerization of aromatic monomers, and bromo-aromatic compounds are common starting points for these syntheses. nih.govnih.gov
| Precursor Feature | Potential Materials Science Application |
| Bromophenyl Group | Monomer for cross-coupling polymerization (e.g., Suzuki polycondensation). |
| Rigid Spiro Core | Introduces conformational rigidity and defined geometry into a polymer backbone. |
| Bifunctionality | Allows for the creation of cross-linked materials or functionalized polymers. |
| Table 4: Potential of this compound as a materials science precursor. |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Methodologies
The current synthesis of spiro[3.3]heptan-1-ones often involves multi-step processes that may utilize stoichiometric reagents and generate considerable waste. A primary future objective is the development of more sustainable and environmentally benign synthetic routes to 3-(3-bromophenyl)spiro[3.3]heptan-1-one. Research in this area could focus on several key aspects:
Catalytic Approaches: Investigating the use of catalytic rather than stoichiometric amounts of reagents for key bond-forming reactions. This could include transition-metal catalysis or organocatalysis to improve atom economy and reduce waste.
Renewable Starting Materials: Exploring pathways that utilize bio-based feedstocks or renewable resources as starting materials for the synthesis of the spiro[3.3]heptane core.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents to minimize environmental impact.
Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures and pressures, thereby reducing energy consumption.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Utilizing catalytic reactions that incorporate a maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and intermediates. |
| Designing Safer Chemicals | While the target molecule is fixed, ensuring byproducts are non-toxic. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the spirocyclic core. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Prioritizing catalytic reagents over stoichiometric ones. |
| Design for Degradation | Not directly applicable to the synthesis but relevant to the lifecycle of the compound. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound to continuous flow chemistry and automated systems presents a significant opportunity for improving efficiency, safety, and scalability. Future research in this domain would involve:
Development of Flow-Compatible Reactions: Adapting existing batch reactions or designing new ones that are amenable to a continuous flow setup. This could enhance reaction control, improve heat and mass transfer, and allow for the safe handling of reactive intermediates.
Automated Synthesis Platforms: Utilizing robotic systems for high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its analogs.
In-line Purification and Analysis: Integrating purification techniques and analytical tools directly into the flow system to enable real-time monitoring and isolation of the desired product, leading to a more streamlined and efficient process.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by extending reaction time |
| Heat Transfer | Often inefficient and non-uniform | Highly efficient and uniform |
| Mass Transfer | Can be limited by stirring | Excellent due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes enhance safety |
| Process Control | Manual or semi-automated | Fully automated with precise control |
| Reproducibility | Can be variable between batches | High reproducibility |
Exploration of C-H Functionalization Strategies
Direct C-H functionalization represents a powerful and atom-economical approach to the synthesis and derivatization of complex molecules. Future research should explore the application of C-H functionalization strategies to the spiro[3.3]heptane framework of this compound. Key areas of investigation include:
Site-Selective C-H Activation: Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the spiro[3.3]heptane core, allowing for the introduction of new functional groups without the need for pre-functionalized substrates.
Late-Stage Functionalization: Applying C-H functionalization methods to modify the this compound scaffold at a late stage of the synthesis, providing rapid access to a diverse range of derivatives for structure-activity relationship studies.
Novel Bond Formations: Exploring the formation of new carbon-carbon and carbon-heteroatom bonds through C-H activation to expand the chemical space around the spiro[3.3]heptane core.
Advanced Theoretical Modeling for Predictive Synthesis and Reactivity
Computational chemistry and theoretical modeling can play a crucial role in guiding the development of novel synthetic routes and understanding the reactivity of this compound. Future efforts in this area should focus on:
Reaction Pathway Prediction: Using quantum mechanical calculations to predict the feasibility and selectivity of potential synthetic transformations, thereby reducing the need for extensive experimental screening.
Catalyst Design: Employing computational methods to design and optimize catalysts for specific reactions in the synthesis of this compound, leading to improved efficiency and selectivity.
Reactivity and Property Prediction: Utilizing theoretical models to predict the physical, chemical, and biological properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (e.g., Pd) | 1–5 mol% | Enhances coupling efficiency |
| Temperature | 80–120°C (reflux conditions) | Reduces side reactions |
| Purification | Column chromatography (Et2O/Pentane gradients) | Achieves >95% purity |
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.5–3.0 ppm) and bromophenyl aromatic signals (δ 7.0–7.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 265.1 (C13H13BrO⁺) .
- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond angles and torsional strain in the spirocyclic system .
Advanced: How can researchers resolve contradictory data in reaction outcomes (e.g., diastereomer ratios)?
Answer:
Contradictions in diastereomeric ratios (e.g., 39:61 dr observed in iodospiro[3.3]heptan-1-one synthesis ) often arise from:
- Kinetic vs. thermodynamic control : Varying reaction temperatures alter intermediate stability.
- Chirality-polarity artifacts : Use Flack’s x parameter (via SHELXL) to avoid false enantiomorph assignments in crystallography .
Methodology :
Replicate reactions under inert conditions to exclude atmospheric interference.
Employ chiral HPLC or SFC for precise diastereomer quantification.
Advanced: What role does the bromine substituent play in reactivity and pharmacological activity?
Answer:
- Reactivity : The bromine atom facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling derivatization for SAR studies .
- Pharmacology : Bromine enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. It also acts as a hydrogen-bond acceptor in target binding (e.g., kinase inhibition) .
Advanced: How can synthesis be optimized for high purity and yield in scaled-up production?
Answer:
Critical Parameters :
- Catalyst selection : Pd(OAc)2/XPhos systems improve coupling efficiency in aryl bromide reactions .
- Solvent optimization : Use toluene/DMF mixtures (4:1) to balance solubility and reaction rate .
- Workup : Liquid-liquid extraction (LLE) with ethyl acetate/water minimizes emulsions.
Q. Table 2: Yield Optimization Strategies
| Strategy | Outcome | Reference |
|---|---|---|
| Slow reagent addition | Reduces exothermic side reactions | |
| Microwave-assisted synthesis | Cuts reaction time by 50% (80°C, 30 min) |
Advanced: What are the emerging applications in drug design, and how are target interactions studied?
Answer:
- Targets : Spirocycles modulate G-protein-coupled receptors (GPCRs) and carbonic anhydrases due to conformational rigidity .
- Methods :
- Molecular docking : AutoDock Vina predicts binding poses using the bromophenyl group as a hydrophobic anchor.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG) for lead optimization .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
